![molecular formula C16H16N4O2S B492616 2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide CAS No. 671199-25-0](/img/structure/B492616.png)
2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a morpholine ring, a triazoloquinoline core, and a sulfide linkage, contributes to its potential in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide typically involves multiple steps:
-
Formation of the Triazoloquinoline Core: : This step often starts with the cyclization of appropriate precursors to form the triazoloquinoline ring system. For example, a common method involves the reaction of 4-chloroquinoline with hydrazine to form the triazole ring, followed by further functionalization .
-
Introduction of the Morpholine Group: : The morpholine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the intermediate triazoloquinoline with morpholine under basic conditions .
-
Attachment of the Sulfide Linkage: This can be done by reacting the morpholine-substituted triazoloquinoline with a suitable thiol reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinoline ring or the triazole ring using reducing agents like sodium borohydride.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazoloquinoline derivatives.
Substitution: Substituted triazoloquinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases, receptors like adenosine receptors, and DNA or RNA in microbial cells.
Pathways Involved: Inhibition of enzyme activity, blocking of receptor signaling pathways, and interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoline: Similar core structure but different substituents, leading to varied biological activities.
Uniqueness
2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide is unique due to the presence of the morpholine ring and the sulfide linkage, which confer distinct chemical reactivity and biological activity compared to other triazoloquinoline derivatives.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-15(19-7-9-22-10-8-19)11-23-16-18-17-14-6-5-12-3-1-2-4-13(12)20(14)16/h1-6H,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIWTAPSDPWDBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
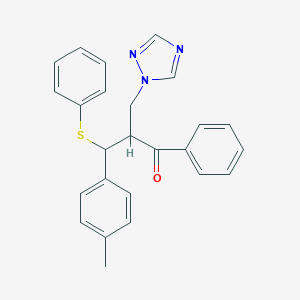
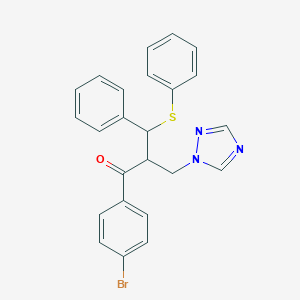
![4a-[2,4-bis(acetyloxy)-5-chlorophenyl]-7-chloro-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-6-yl acetate](/img/structure/B492537.png)
![4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1'-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE](/img/structure/B492538.png)
![4',4'-dimethyl-4-phenyl-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492540.png)
![4',4'-dimethyl-4-(3-methoxyphenyl)-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492541.png)
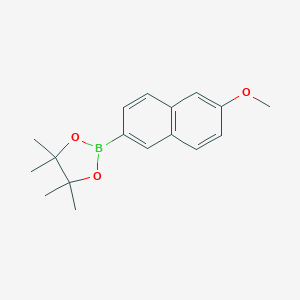
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B492549.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B492550.png)

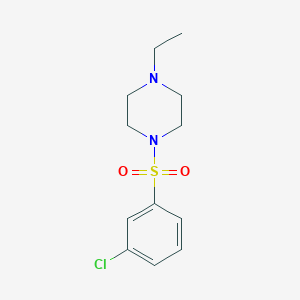
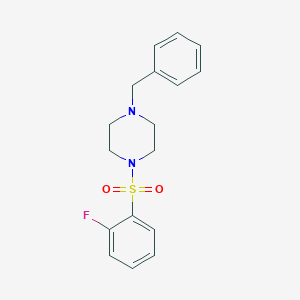
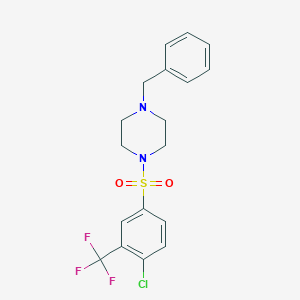
![1-Benzyl-4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B492557.png)
